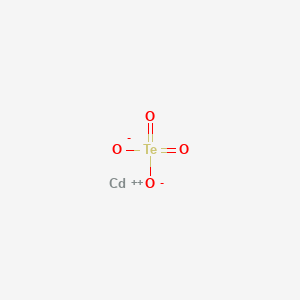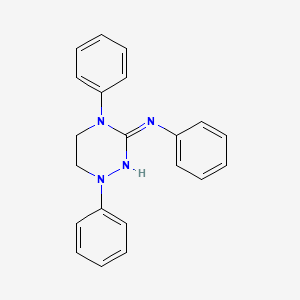![molecular formula C31H21F2N5O7S B13818103 5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo- is a complex heterocyclic compound. It is known for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The compound’s unique structure, which includes a benzothiazole fused with a quinoline ring, contributes to its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid derivatives typically involves multi-step reactions. One common approach starts with the condensation of 2,4-dichlorobenzoic acid and 2,4-dichloro-5-fluoroacetophenone . This is followed by a series of reactions including nitration, cyclization, and functional group modifications to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to streamline the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substituting agents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield nitro derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Industry: Utilized in the development of phototoxic agents for use in photodynamic therapy.
Mecanismo De Acción
The mechanism of action of 5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid derivatives involves the inhibition of key enzymes and molecular targets. For instance, these compounds have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. Additionally, the compounds may interact with other molecular pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
5H-thiazolo[3,2-a]quinoline-4-carboxylic acid derivatives: Known for their antimicrobial activities.
Benzothiazole derivatives: Widely studied for their anticancer properties.
Quinoline derivatives: Used in the treatment of malaria and other infectious diseases.
Uniqueness
5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid derivatives are unique due to their fused heterocyclic structure, which imparts a combination of properties from both benzothiazole and quinoline moieties. This structural uniqueness contributes to their diverse biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C31H21F2N5O7S |
|---|---|
Peso molecular |
645.6 g/mol |
Nombre IUPAC |
2-[4-[3-(2,6-difluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl]-3-nitro-5-oxo-[1,3]benzothiazolo[3,2-a]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C31H21F2N5O7S/c1-15-24(27(34-45-15)25-17(32)5-4-6-18(25)33)29(40)36-11-9-35(10-12-36)21-14-20-16(13-22(21)38(43)44)28(39)26(31(41)42)30-37(20)19-7-2-3-8-23(19)46-30/h2-8,13-14H,9-12H2,1H3,(H,41,42) |
Clave InChI |
CMQQTJQUFFZBLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=C(C=CC=C2F)F)C(=O)N3CCN(CC3)C4=C(C=C5C(=C4)N6C7=CC=CC=C7SC6=C(C5=O)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)

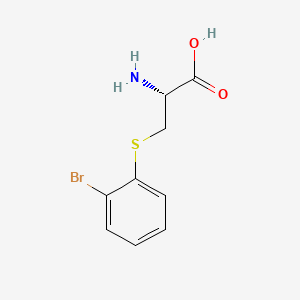
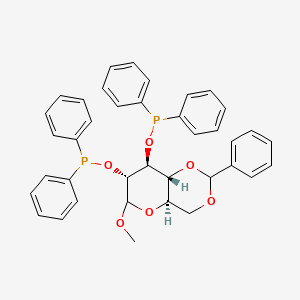
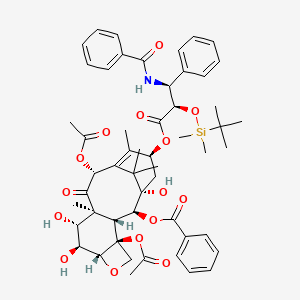
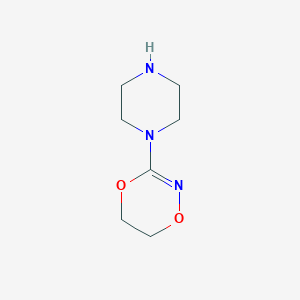


![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
